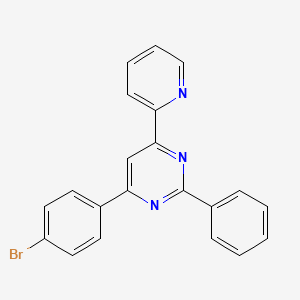

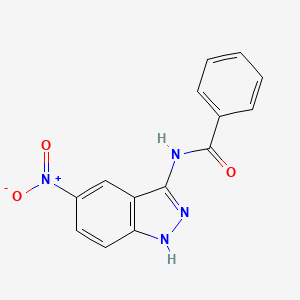

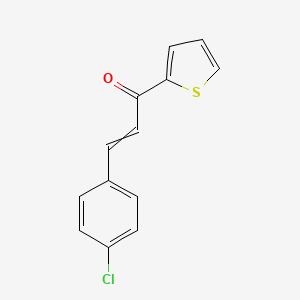

![molecular formula C29H32N4O4 B3329544 1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane CAS No. 60713-81-7](/img/structure/B3329544.png)

1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane

Overview

Description

The compound “1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane” is a complex organic molecule that contains multiple amine (-NH2) and ether (-O-) functional groups . These functional groups suggest that the compound may have interesting chemical properties, such as the ability to form hydrogen bonds and participate in various chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propane derivative with a compound containing the 4-aminophenoxy group . The exact details of the synthesis would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propane backbone, with two 4-aminophenoxy groups attached at the 1 and 3 positions, and two additional 4-aminophenoxy groups attached to the 2 position via a methylene (-CH2-) group .Chemical Reactions Analysis

Given the presence of the amine functional groups, this compound could potentially participate in a variety of chemical reactions, such as acid-base reactions, nucleophilic substitutions, or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its amine groups could allow it to form hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications

Photosensitive Polyimides

This compound is used in the production of Photosensitive Polyimides (PSPIs) . PSPIs are indispensable materials for the field of semiconductors as insulation layers because of their high thermal stability, insulating properties, and good productivities . They have been applied as protective layers for circuit wiring on printed circuit boards .

Polyimide Fibers

The compound is also used in the synthesis of Polyimide (PI) fibers . These fibers contain phenylphosphine oxide (PPO) group and are synthesized by incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning . The fibers show excellent resistance to atomic oxygen (AO), making them suitable for application in low Earth orbit as flexible construction components .

Aromatic Polyimides

“1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane” is used in the synthesis of aromatic polyimides . These polyimides are synthesized from 1,4-BAPON and various aromatic tetracarboxylic dianhydrides by the conventional two-stage procedure .

Adamantane-containing Polyimides

The compound is used in the production of adamantane-containing polyimides . These polyimides have excellent comprehensive properties, making them promising candidates for a variety of optical and optoelectronic applications .

Mechanism of Action

Target of Action

Similar compounds, such as 1,3-bis(4-aminophenoxy)benzene, are known to be used in the preparation of polyimide materials .

Mode of Action

It is known that similar compounds are used as monomers for synthesizing polyimides with carboxylic acid dianhydrides . These polyimides are known for withstanding high temperatures .

Biochemical Pathways

It is known that similar compounds are used in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability, good chemical resistance, and outstanding mechanical properties .

Action Environment

Similar compounds are known to be used in environments that require materials with high thermal stability .

Safety and Hazards

properties

IUPAC Name |

4-[3-(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20,30-33H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPXYTDULSDCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(COC2=CC=C(C=C2)N)(COC3=CC=C(C=C3)N)COC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

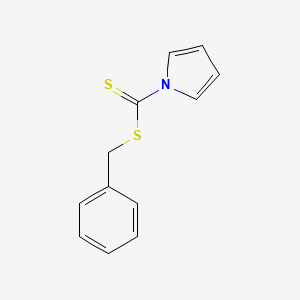

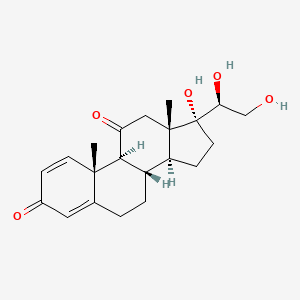

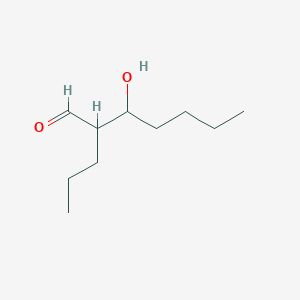

![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)

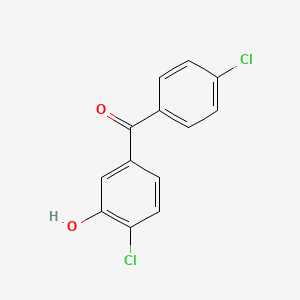

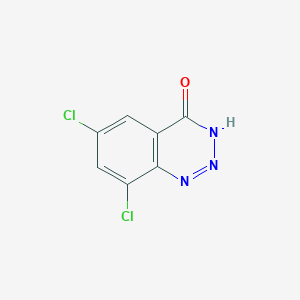

![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)

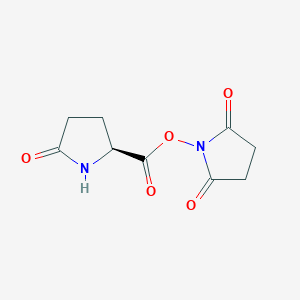

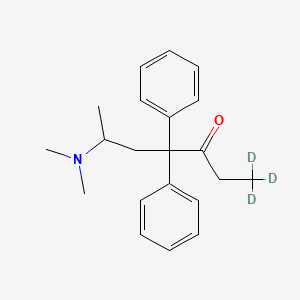

![(7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B3329535.png)